VU6007477

CNS Drug Discovery Muscarinic Receptor Pharmacology Blood-Brain Barrier

Select VU6007477 for its unique pyrrolo[2,3-b]pyridine core, engineered to eliminate the seizure liability common to hydroxylated M1 PAM analogs. This pure PAM offers robust CNS penetration (rat Kp=0.28) without cholinergic toxicity, ensuring interpretable results in cognition and schizophrenia models. It is the benchmark for safe in vivo M1 potentiation.

Molecular Formula C24H26N6O2
Molecular Weight 430.5 g/mol
Cat. No. B611774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6007477
SynonymsVU6007477;  VU-6007477;  VU 6007477
Molecular FormulaC24H26N6O2
Molecular Weight430.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26N6O2/c1-29-8-5-20-17(11-16-3-4-21(25-13-16)18-14-26-30(2)15-18)12-22(28-23(20)29)24(31)27-19-6-9-32-10-7-19/h3-5,8,12-15,19H,6-7,9-11H2,1-2H3,(H,27,31)
InChIKeyOYSPYZFYHUIBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU6007477: A Pyrrolo[2,3-b]pyridine-Based M1 Muscarinic Positive Allosteric Modulator (PAM) for Neuroscience Research Procurement


VU6007477 (CAS 2220141-46-6) is a novel, brain-penetrant, selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor [1]. It belongs to a unique chemical series featuring a pyrrolo[2,3-b]pyridine carboxamide core, developed via scaffold hopping and iterative parallel synthesis at the Vanderbilt Center for Neuroscience Drug Discovery [1]. Characterized by an EC50 of 230 nM at rat M1 receptors with 93% maximal acetylcholine response, VU6007477 exhibits minimal intrinsic agonist activity (agonist EC50 > 10 µM), favorable CNS penetration in rodents, and, critically, a profile devoid of cholinergic adverse events such as seizures, which have plagued many earlier M1 PAM chemotypes [1][2].

Why Generic M1 PAM Substitution Fails: VU6007477's Differentiated Safety and CNS Exposure Profile


Within the M1 PAM class, significant divergence exists in both adverse effect liability and central nervous system (CNS) exposure, rendering substitution among analogs unreliable. VU6007477 was specifically engineered to address the potent seizure liability observed in the vast majority of its hydroxylated pyrrolo[2,3-b]pyridine congeners, achieved through strategic removal of a secondary hydroxyl group [1]. Furthermore, its distinct pyranyl amide chemical backbone confers improved brain penetration compared to these same hydroxylated analogs, a parameter critical for in vivo neuroscience studies [1][2]. Therefore, researchers cannot assume that another M1 PAM, even one with similar in vitro potency, will recapitulate VU6007477's unique combination of robust CNS exposure and a clean in vivo safety profile.

VU6007477 Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Procurement


Superior CNS Penetration vs. Hydroxylated Pyrrolo[2,3-b]pyridine Congeners

VU6007477 exhibits significantly improved CNS penetration over its hydroxylated pyrrolo[2,3-b]pyridine analogs, which were generally associated with cholinergic seizure liability [1][2]. This improvement is a key driver of its in vivo utility. Brain-to-plasma concentration ratios (Kp) and unbound brain-to-plasma concentration ratios (Kp,uu) are provided as quantitative measures of this property [1].

CNS Drug Discovery Muscarinic Receptor Pharmacology Blood-Brain Barrier

In Vivo Safety Differentiation: Absence of Cholinergic Seizures vs. Ago-PAMs (PF-06827443 and Hydroxylated Congeners)

A defining feature of VU6007477 is its clean in vivo profile, devoid of cholinergic adverse events such as seizures [1]. This stands in stark contrast to the vast majority of analogs in its own pyrrolo[2,3-b]pyridine series, which displayed robust seizure activity, a liability directly addressed by the strategic removal of a hydroxyl group [1]. Furthermore, other potent M1 PAMs like PF-06827443, despite being described as having 'minimal agonist activity', have been reported to produce M1-dependent adverse effects and convulsions in vivo [2].

Adverse Event Profiling Seizure Liability Muscarinic Receptor Selectivity

Functional Selectivity: Pure PAM Activity vs. VU0486846's Broader CNS Profile

VU6007477 is characterized as a 'pure' M1 PAM with minimal agonist activity (agonist EC50 > 10 µM) and a clean adverse effect profile [1]. VU0486846, another advanced M1 PAM from the same research group, is also described as 'devoid of direct agonist activity and adverse effects' [2]. While both achieve the primary goal of separating efficacy from toxicity, VU6007477's distinct pyrrolo[2,3-b]pyridine core offers a different chemical scaffold for exploring M1 allosteric modulation, potentially engaging different binding poses or exhibiting differential interactions with receptor signaling pathways.

M1 Receptor Signaling Allosteric Modulation Functional Selectivity

Optimal Research and Industrial Application Scenarios for VU6007477


Preclinical Neuroscience: In Vivo Efficacy Studies Requiring Clean M1 PAM Pharmacology

VU6007477 is ideally suited for in vivo studies investigating M1 receptor potentiation in models of cognition, Alzheimer's disease, and schizophrenia where confounding cholinergic toxicity (seizures) would otherwise limit interpretability or dose range. Its robust CNS penetration and clean safety profile allow researchers to achieve target engagement at doses that produce clear behavioral or neurochemical readouts without the complication of adverse events [1].

Medicinal Chemistry: A Benchmark for Pyrrolo[2,3-b]pyridine Scaffold Optimization

VU6007477 serves as a key benchmark for chemists exploring the pyrrolo[2,3-b]pyridine core in M1 PAM drug discovery. Its development highlights the critical structure-activity relationship (SAR) learnings—specifically, the elimination of the hydroxyl group to abolish seizure liability—that can inform the design of novel analogs within this chemical space [1].

Comparative Pharmacology: Investigating M1 PAM Scaffold Diversity

As a pure PAM with a unique pyrrolo[2,3-b]pyridine core, VU6007477 is a valuable comparator to other advanced M1 PAMs like VU0486846 (benzomorpholine core). Researchers can use these chemically distinct tools to probe whether different allosteric binding poses or downstream signaling biases exist, and to determine which scaffold is most suitable for a given therapeutic hypothesis or for building a comprehensive patent portfolio [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6007477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.